![molecular formula C16H15ClN4O4 B4023921 4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023921.png)
4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4’-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound featuring a benzodioxole core with a chloro substituent and two pyrazolyl groups
Preparation Methods
The synthesis of 4,4’-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves multiple steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized by cyclizing catechol with dichloromethane under basic conditions.
Chlorination: The benzodioxole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Pyrazole Formation: The pyrazole rings are synthesized separately, often starting from hydrazine derivatives and 1,3-diketones.
Chemical Reactions Analysis
4,4’-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4,4’-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in inhibiting tubulin polymerization and inducing apoptosis in cancer cells.
Materials Science: It is explored for use in organic electronics due to its unique electronic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,4’-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with molecular targets such as tubulin. By binding to the tubulin protein, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.
Comparison with Similar Compounds
Similar compounds to 4,4’-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole core and are studied for their anticancer properties.
4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde: This compound shares the benzodioxole core and is used in various synthetic applications.
The uniqueness of 4,4’-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) lies in its dual pyrazolyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzodioxol-5-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c1-6-12(15(22)20-18-6)14(13-7(2)19-21-16(13)23)8-3-10-11(4-9(8)17)25-5-24-10/h3-4,14H,5H2,1-2H3,(H2,18,20,22)(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUEPXLXLURKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC3=C(C=C2Cl)OCO3)C4=C(NNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.